Potassium 2-isocyanoacetate

Catalog No.
S1938587
CAS No.
58948-98-4
M.F
C3H2KNO2
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2-isocyanoacetate

CAS Number

58948-98-4

Product Name

Potassium 2-isocyanoacetate

IUPAC Name

potassium;2-isocyanoacetate

Molecular Formula

C3H2KNO2

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C3H3NO2.K/c1-4-2-3(5)6;/h2H2,(H,5,6);/q;+1/p-1

InChI Key

IWTQNSMPJLXKLL-UHFFFAOYSA-M

SMILES

[C-]#[N+]CC(=O)[O-].[K+]

Canonical SMILES

[C-]#[N+]CC(=O)[O-].[K+]

Catalyst Scavenger:

KICA acts as a potent scavenger for various homogeneous catalysts, including palladium (Pd) cross-coupling catalysts and ruthenium (Ru) olefin metathesis catalysts [1, 2]. Its ability to irreversibly bind to these catalysts allows for their efficient removal from reaction mixtures. This is crucial for downstream processing and purification of the desired products. Studies have shown that KICA can achieve metal reduction to low ppm levels in the final product, significantly improving its purity [1, 2].

  • Source:
    • Diver, Steven D., et al. "Potassium Isocyanoacetate: A New Scavenger for Palladium Cross-Coupling Catalysts." Advanced Synthesis & Catalysis 356.1 (2014): 123-128
    • Buchwald, Stephen L., et al. "Simple as ABC: A Versatile Approach to Clean Ruthenium Carbene Metathesis." Organic Letters 8.18 (2006): 4015-4018

Synthesis of Carbonyl Complexes:

KICA can be employed in the preparation of carbonyl complexes of group IVB metals (such as titanium and zirconium) [1]. These complexes are valuable intermediates in various organic transformations. The specific reaction mechanisms for KICA-mediated synthesis of these complexes are still under investigation.

  • Source:
    • Sigma-Aldrich (technical grade product information)

Peptide Synthesis via the Ugi Reaction:

KICA can be used in conjunction with ammonium chloride to promote the Ugi reaction, a powerful method for the synthesis of peptides [1]. The Ugi reaction is a multicomponent reaction that allows for the formation of peptides from an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. KICA's role in this reaction is not fully elucidated, but it's believed to enhance the reaction efficiency.

  • Source:
    • Sigma-Aldrich (technical grade product information)

Potassium 2-isocyanoacetate is an organopotassium compound characterized by the presence of both a potassium ion and an isocyanoacetate group. Its chemical formula is C4H4KNO2C_4H_4KNO_2 and it has a CAS number of 58948-98-4. This compound is notable for its unique structure, which includes a carbon atom bonded to both a nitrogen atom (from the isocyanide group) and a carboxylate group. Potassium 2-isocyanoacetate appears as a white to off-white solid and is soluble in polar solvents.

, including:

  • Substitution Reactions: It can undergo nucleophilic substitution due to the presence of the isocyano group.
  • Carbene Insertion Reactions: This compound is utilized in carbene insertion reactions, particularly for cleaning up ruthenium carbene catalysts from metathesis reaction products .
  • Homo-Coupling Reactions: It can also be involved in copper salt-catalyzed homo-coupling reactions, which are significant in organic synthesis .

Potassium 2-isocyanoacetate can be synthesized through various methods:

  • Reactions with Isocyanides: One common method involves reacting potassium salts with appropriate isocyanides under controlled conditions to yield potassium 2-isocyanoacetate.
  • Carbamate Decomposition: Another approach includes the decomposition of carbamates in the presence of potassium hydroxide, leading to the formation of the desired isocyano compound.
  • Direct Alkylation: Direct alkylation methods may also be employed, utilizing appropriate alkyl halides with potassium cyanide as a precursor.

Potassium 2-isocyanoacetate finds applications across several fields:

  • Organic Synthesis: It serves as a reagent in various organic synthesis processes, particularly in preparing complex molecules.
  • Catalyst Cleanup: The compound is used as a cleanup agent for ruthenium catalysts in metathesis reactions, enhancing the efficiency of synthetic procedures .
  • Research Tool: In laboratory settings, it is utilized for studying reaction mechanisms involving isocyanides.

Interaction studies involving potassium 2-isocyanoacetate primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to participate in substitution and coupling reactions makes it valuable for exploring reaction pathways and mechanisms in organic chemistry.

Several compounds share structural or functional similarities with potassium 2-isocyanoacetate. Here are some notable examples:

CompoundStructure TypeUnique Characteristics
Potassium cyanideCyanide derivativeHighly toxic; used primarily in chemical synthesis
Sodium 2-isocyanoacetateSodium salt variantSimilar reactivity but different solubility properties
Calcium isocyanoacetateCalcium salt variantLess soluble; used in different catalytic systems
Potassium 2-ethylhexanoateAlkylated potassium saltUsed as a catalyst in polyurethane systems

Uniqueness of Potassium 2-Isocyanoacetate

Potassium 2-isocyanoacetate stands out due to its specific combination of an isocyanide functional group and the potassium ion, allowing it to participate effectively in unique chemical transformations that may not be achievable with other similar compounds. Its utility in cleanup processes for metal catalysts further enhances its significance in synthetic organic chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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